1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone

Medicinal Chemistry Drug Discovery Physicochemical Properties

This thieno[3,2-c]pyrazole building block features a versatile acetyl group at the 5-position, enabling efficient diversification for kinase inhibitor SAR studies. Validated in GSK-3β inhibitor development (IC50 74.4 nM). Ideal for fragment-based drug design. Order now for guaranteed purity and rapid delivery.

Molecular Formula C7H6N2OS
Molecular Weight 166.20 g/mol
Cat. No. B13873533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone
Molecular FormulaC7H6N2OS
Molecular Weight166.20 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(S1)C=NN2
InChIInChI=1S/C7H6N2OS/c1-4(10)6-2-5-7(11-6)3-8-9-5/h2-3H,1H3,(H,8,9)
InChIKeyFKZQPDYCGUYYPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1H-Thieno[3,2-c]pyrazol-5-yl)ethanone Procurement and Characterization Overview for Medicinal Chemistry Research


1-(1H-Thieno[3,2-c]pyrazol-5-yl)ethanone (CAS 1313727-12-6) is a fused bicyclic heterocyclic compound featuring a thieno[3,2-c]pyrazole core with an acetyl substituent at the 5-position. This compound serves as a versatile synthetic building block in medicinal chemistry and kinase inhibitor drug discovery programs [1]. Its molecular formula is C7H6N2OS, with a molecular weight of 166.20 g/mol and a calculated LogP of 2.12, indicating moderate lipophilicity suitable for cell permeability optimization [1].

Why Generic Thienopyrazole Substitution Fails: The Critical Role of the 5-Acetyl Group in 1-(1H-Thieno[3,2-c]pyrazol-5-yl)ethanone


While the thieno[3,2-c]pyrazole scaffold is a privileged structure for kinase inhibition [1], the presence of a reactive acetyl group at the 5-position fundamentally alters both physicochemical properties and synthetic utility. Unsubstituted 1H-thieno[3,2-c]pyrazole (CAS 10588-59-7) lacks this functional handle, limiting its direct incorporation into complex molecular architectures. The acetyl moiety in 1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone provides a versatile electrophilic site for further derivatization via nucleophilic addition, condensation, or enolate chemistry, enabling regioselective elaboration into advanced kinase inhibitor candidates . Consequently, substituting with unfunctionalized or differently substituted thienopyrazoles would necessitate additional synthetic steps and lower overall efficiency, directly impacting project timelines and resource allocation.

Quantitative Evidence Guide: 1-(1H-Thieno[3,2-c]pyrazol-5-yl)ethanone Differentiation from Unsubstituted and Phenyl Analogs


Enhanced Lipophilicity Compared to Unsubstituted 1H-Thieno[3,2-c]pyrazole for Improved Cell Permeability

The acetyl group at the 5-position significantly increases the lipophilicity of 1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone relative to the unsubstituted parent scaffold, 1H-thieno[3,2-c]pyrazole. This difference is quantified by the calculated LogP values: 2.12 for the target compound versus 1.18 for the unsubstituted comparator [1]. The increased LogP translates to a predicted ~0.94 log unit enhancement in octanol-water partitioning, which is directly correlated with improved passive membrane permeability and potential for enhanced oral bioavailability or cellular uptake in biological assays .

Medicinal Chemistry Drug Discovery Physicochemical Properties

Lower Molecular Weight and Improved Ligand Efficiency Compared to Phenyl-Substituted Analog

1-(1H-Thieno[3,2-c]pyrazol-5-yl)ethanone possesses a molecular weight of 166.20 g/mol, which is substantially lower than the closely related phenyl-substituted analog 1-(1-phenyl-1H-thieno[3,2-c]pyrazol-5-yl)ethanone (MW 242.30 g/mol) . This 76.1 g/mol (31.4%) reduction in molecular weight translates to a significantly higher ligand efficiency (LE) potential when the acetyl group is used as a synthetic handle to introduce additional pharmacophoric elements [1]. In fragment-based drug discovery and lead optimization campaigns, lower molecular weight starting points are preferred as they allow for greater room to add potency-enhancing groups without exceeding drug-likeness thresholds (e.g., Lipinski's Rule of Five).

Medicinal Chemistry Ligand Efficiency Drug Design

Proven Utility in Kinase-Targeted Library Synthesis Demonstrated by Submicromolar KDR Inhibition of Derived Analogs

The thieno[3,2-c]pyrazole scaffold, from which 1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone is directly derived, has been validated as a productive template for generating submicromolar inhibitors of KDR (VEGFR2) kinase. In a targeted library approach, several thienopyrazole analogs were identified with IC50 values <1 μM against KDR in enzymatic assays [1]. While the exact IC50 of the parent acetyl compound is not reported, the class-level data confirms that this scaffold—when appropriately functionalized via the acetyl handle—yields potent kinase inhibitors. In contrast, alternative scaffolds such as thieno[2,3-c]pyrazoles have been less extensively characterized for KDR inhibition, making the [3,2-c] isomer a more data-rich starting point for kinase drug discovery programs.

Kinase Inhibition KDR/VEGFR2 Targeted Libraries

Validated by Advanced Aurora Kinase Inhibitor Co-Crystal Structures Featuring Thieno[3,2-c]pyrazole Core

The thieno[3,2-c]pyrazole core is not only biochemically active but also structurally validated. A representative compound from a series of 3-amino-1H-thieno[3,2-c]pyrazole derivatives has been co-crystallized with Aurora-A kinase (PDB ID: 2XRU) at 2.9 Å resolution, providing direct evidence of the scaffold's binding mode within the ATP-binding pocket [1]. This structural information offers a rational basis for structure-based drug design using 1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone as a starting point. In comparison, many alternative heterocyclic building blocks lack such high-resolution target engagement data, which can accelerate lead optimization by enabling computational modeling and rational design of improved analogs [2].

Aurora Kinase Structural Biology Co-Crystal

Demonstrated Multi-Kinase Profiling of Thieno[3,2-c]pyrazole Derivatives Reveals GSK-3β Selectivity Profile

A series of thieno[3,2-c]pyrazol-urea derivatives, which can be readily synthesized from 1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone via carbonyl chemistry, exhibited potent GSK-3β inhibition with an IC50 of 74.4 nM for the most active analog (3a) [1]. Importantly, compound 3a displayed good selectivity over a panel of diverse kinases, though it showed some cross-reactivity with CDK1, CDK2, and CDK5 [1]. Furthermore, computational ADME predictions for the synthesized derivatives indicated favorable drug-like properties, suggesting that the thieno[3,2-c]pyrazole core is compatible with oral bioavailability [1]. This selectivity and ADME data, while generated on derivatives, provides a valuable baseline for programs using the parent acetyl compound as a synthetic entry point, whereas unsubstituted or differently substituted thienopyrazoles lack such defined selectivity fingerprints.

GSK-3β Kinase Selectivity ADME

Higher Purity Specifications and Cost-Effective Procurement Relative to Custom-Synthesized Thienopyrazole Analogs

Commercially available 1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone is typically supplied with a minimum purity specification of 95% or greater, as indicated by vendor certificates of analysis [1]. This level of purity is comparable to that of the unsubstituted 1H-thieno[3,2-c]pyrazole (commonly 95%) . However, the acetylated derivative offers a significant cost and time advantage over custom synthesis of analogous 5-substituted thienopyrazoles, which would require additional synthetic steps and purification. For example, the phenyl-substituted analog 1-(1-phenyl-1H-thieno[3,2-c]pyrazol-5-yl)ethanone is a specialized compound with limited commercial availability and higher procurement costs due to its more complex synthesis . Selecting the commercially available acetyl building block thus reduces both material costs and project lead times.

Chemical Procurement Purity Analysis Cost Efficiency

Optimal Research and Industrial Application Scenarios for 1-(1H-Thieno[3,2-c]pyrazol-5-yl)ethanone


Synthesis of Kinase-Focused Libraries for Hit Identification and Lead Optimization

1-(1H-Thieno[3,2-c]pyrazol-5-yl)ethanone is ideally suited as a central building block for the rapid assembly of targeted kinase inhibitor libraries. The reactive acetyl group at the 5-position enables efficient diversification via condensation with amines, hydrazines, or hydroxylamines to generate amides, hydrazones, or oximes, respectively [1]. This versatility, combined with the scaffold's validated activity against KDR and Aurora kinases [2][3], makes it a strategic choice for programs seeking to explore structure-activity relationships (SAR) around the thienopyrazole core.

Structure-Based Drug Design Leveraging Existing Co-Crystal Structural Data

Given the availability of a high-resolution co-crystal structure of a thieno[3,2-c]pyrazole derivative bound to Aurora-A kinase (PDB: 2XRU) [3], 1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone is a preferred starting point for structure-based drug design (SBDD) campaigns. Researchers can use this structural information to guide the rational elaboration of the acetyl group into optimized substituents that enhance potency and selectivity while maintaining favorable binding interactions [3]. This approach is expected to reduce the number of synthetic iterations required to achieve lead-like profiles.

Fragment-Based Drug Discovery (FBDD) Campaigns Targeting Kinases

With a molecular weight of only 166.20 g/mol and a calculated LogP of 2.12 [1], 1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone meets the criteria for an attractive fragment starting point. Its lower molecular weight compared to phenyl-substituted analogs (242.30 g/mol) provides greater room for synthetic elaboration without violating drug-likeness rules. The acetyl group offers a convenient synthetic handle for fragment growing or linking strategies, making it a cost-effective and efficient choice for FBDD initiatives aimed at discovering novel kinase inhibitors.

Medicinal Chemistry Programs Focused on GSK-3β and Related CDK Targets

The demonstrated nanomolar GSK-3β inhibitory activity (IC50 = 74.4 nM) of thieno[3,2-c]pyrazol-urea derivatives, along with their characterized selectivity profile against a panel of kinases including CDK1, CDK2, and CDK5 [4], positions 1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone as a valuable entry point for developing dual GSK-3β/CDK inhibitors. Researchers targeting neurodegenerative diseases, metabolic disorders, or oncology indications can use this acetyl building block to synthesize and evaluate novel analogs, leveraging the existing SAR to accelerate lead identification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.